molecular formula C13H21NO4 B2621508 (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid CAS No. 1820574-59-1

(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid

Cat. No. B2621508
CAS RN: 1820574-59-1
M. Wt: 255.314
InChI Key: AQNSCAHLQIDSJY-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid, also known as Boc-3-azabicyclo[4.2.0]oct-8-ylalanine, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the group of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acidyclo[4.2.0]oct-8-ylalanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in disease progression. The compound has also been shown to have an effect on the nervous system, which may contribute to its pain-relieving and anti-inflammatory effects.
Biochemical and Physiological Effects:
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acidyclo[4.2.0]oct-8-ylalanine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. The compound has also been shown to have an effect on the immune system, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acidyclo[4.2.0]oct-8-ylalanine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. The compound is also relatively easy to work with and can be modified to improve its activity against different diseases. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acidyclo[4.2.0]oct-8-ylalanine. One direction is to study the compound's activity against different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, the compound's pharmacokinetics and toxicity need to be studied in more detail to assess its safety and efficacy in humans.
Conclusion:
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acidyclo[4.2.0]oct-8-ylalanine is a promising compound that has shown activity against several diseases. Its unique structure and mechanism of action make it a promising candidate for drug development. Further research is needed to fully understand the compound's activity and potential uses in medicine.

Synthesis Methods

The synthesis of (1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acidyclo[4.2.0]oct-8-ylalanine involves several steps. The first step involves the synthesis of N-(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acidyclo[4.2.0]octan-8-amine, which is then coupled with Fmoc-protected alanine to obtain the desired compound. The final step involves the removal of the Boc and Fmoc protecting groups to obtain the free amino acid.

Scientific Research Applications

(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acidyclo[4.2.0]oct-8-ylalanine has been extensively studied for its potential use in drug development. It has been shown to have activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its use as a pain reliever and as an anti-inflammatory agent.

properties

IUPAC Name

(1R,6S,8R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.2.0]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-8-6-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNSCAHLQIDSJY-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]([C@@H]2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.